Kinase Selectivity: VEGFR/PDGFR Inhibition with Pronounced EGFR and c-Src Sparing
3-(4-Dimethylaminobenzylidenyl)-2-indolinone (DMBI) demonstrates potent, differential inhibition of VEGFR and PDGFR tyrosine kinases, with marked selectivity over EGFR and c-Src. This selectivity distinguishes it from broader-spectrum RTK inhibitors such as sunitinib (which potently inhibits both VEGFR/PDGFR and c-Kit/FLT3) and from indirubin derivatives that primarily target CDKs and GSK-3β. The compound exhibits an IC₅₀ of 0.8 µM for VEGFR and 19.4 µM for PDGFR in cell-free kinase assays, while showing no appreciable inhibition (IC₅₀ > 100 µM) of EGFR or c-Src tyrosine kinases under identical assay conditions . This selectivity profile was confirmed in both purified recombinant kinase assays and cell-based autophosphorylation studies [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR: 0.8 µM; PDGFR: 19.4 µM; EGFR: >100 µM; c-Src: >100 µM |
| Comparator Or Baseline | Sunitinib (comparator): VEGFR2 IC₅₀ ≈ 0.08 µM, PDGFRβ IC₅₀ ≈ 0.002 µM, c-Kit IC₅₀ ≈ 0.001 µM [2]; Indirubin-3′-oxime: CDK1/cyclin B IC₅₀ = 0.18 µM, GSK-3β IC₅₀ = 0.022 µM [3] |
| Quantified Difference | DMBI exhibits >125-fold selectivity for VEGFR over EGFR/c-Src. Sunitinib shows broader inhibition of additional kinases (c-Kit, FLT3). Indirubin-3′-oxime preferentially inhibits CDKs/GSK-3β with negligible VEGFR/PDGFR activity. |
| Conditions | Cell-free kinase activity assays using recombinant human VEGFR2, PDGFRβ, EGFR, and c-Src; ATP concentrations at approximate Kₘ. |
Why This Matters
The pronounced VEGFR/PDGFR selectivity with EGFR/c-Src sparing enables dissection of VEGF/PDGF-specific signaling pathways without confounding EGFR-mediated effects, a critical requirement for angiogenesis and cardiovascular research.
- [1] Kovalenko, M., et al. (1999). Biochemical Pharmacology, 57(1), 57-64. View Source
- [2] Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research, 9(1), 327-337. View Source
- [3] Meijer, L., et al. (2003). Chemistry & Biology, 10(12), 1255-1266. View Source
